Product packaging for 8-Hydroxy Naltrexone(Cat. No.:)

8-Hydroxy Naltrexone

Cat. No.: B13426876
M. Wt: 357.4 g/mol
InChI Key: GEJUGVQZUBDPAB-QJAWZAPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Genesis and Identity: 8-Hydroxy Naltrexone (B1662487) as a Key Metabolite of Naltrexone

8-Hydroxy Naltrexone, also known as 6-β-naltrexol or β-naltrexol, is the principal and major active metabolite of naltrexone. medscape.comwikipedia.orgdrugbank.commnk.commdpi.commnk.comfda.gov Naltrexone, a synthetic congener of oxymorphone, undergoes extensive first-pass metabolism in the liver following oral administration. wikipedia.orgdrugbank.commnk.comfda.gov This metabolic process, primarily driven by dihydrodiol dehydrogenases, involves the reduction of the 6-keto group of the naltrexone molecule to a 6-β-hydroxy group, resulting in the formation of this compound. wikipedia.orgfordham.edunih.gov

The conversion of naltrexone to this compound is a significant pharmacokinetic event. wikipedia.orgfda.gov Due to this extensive first-pass metabolism, plasma concentrations of this compound can be 10- to 30-fold higher than those of the parent drug, naltrexone, after oral administration. wikipedia.org The activity of naltrexone is believed to be a result of both the parent compound and this major metabolite. mnk.comfda.gov Both naltrexone and this compound are primarily excreted by the kidneys. mnk.comfda.gov

Research Significance within Opioid System Pharmacology

The significance of this compound in pharmacological research stems from its role as an opioid receptor antagonist, similar to its parent compound, naltrexone. drugbank.comncats.ionih.gov It competitively binds to opioid receptors in the central nervous system, with the highest affinity for the mu-opioid receptor (MOR). drugbank.comncats.ionih.govcambridge.org It also demonstrates antagonism at the kappa-opioid receptor (KOR) and, to a lesser extent, the delta-opioid receptor (DOR). drugbank.comnih.gov

While both naltrexone and this compound are opioid antagonists, there are differences in their potency. mdpi.com Research indicates that this compound is a less potent antagonist at the mu-opioid receptor compared to naltrexone. mdpi.com Despite its lower potency, its substantially higher plasma concentrations following oral naltrexone administration suggest that it significantly contributes to the therapeutic and antagonistic effects of the drug. wikipedia.orgdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO5 B13426876 8-Hydroxy Naltrexone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15?,18+,19+,20+/m1/s1

InChI Key

GEJUGVQZUBDPAB-QJAWZAPVSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

Pharmacodynamic Profile of 8 Hydroxy Naltrexone

Opioid Receptor Binding Affinity and Selectivity

8-Hydroxy Naltrexone (B1662487) exhibits a distinct binding profile across the three main classes of opioid receptors: mu (µ), kappa (κ), and delta (δ). Its affinity for these receptors determines its pharmacological effects.

Mu-Opioid Receptor (MOR) Interaction Profile

8-Hydroxy Naltrexone demonstrates a high affinity for the mu-opioid receptor (MOR). Research indicates its binding affinity (Ki) for the MOR is approximately 2.12 nM. wikipedia.org This affinity is about half that of its parent compound, naltrexone. wikipedia.org Despite this, it is still considered a potent MOR antagonist.

Kappa-Opioid Receptor (KOR) Interaction Profile

The binding affinity of this compound for the kappa-opioid receptor (KOR) is reported to be 7.24 nM. wikipedia.org This demonstrates a strong interaction with the KOR, although it is approximately 3.5-fold less selective for the MOR compared to the KOR. wikipedia.org

Delta-Opioid Receptor (DOR) Interaction Profile

This compound displays a significantly lower affinity for the delta-opioid receptor (DOR), with a reported Ki value of 213 nM. wikipedia.org This indicates a 100-fold selectivity for the MOR over the DOR, suggesting that its pharmacological actions are less mediated by the delta receptor. wikipedia.org

Opioid Receptor Binding Affinity (Ki) of this compound
Opioid ReceptorBinding Affinity (Ki) in nM
Mu-Opioid Receptor (MOR)2.12
Kappa-Opioid Receptor (KOR)7.24
Delta-Opioid Receptor (DOR)213

Comparative Receptor Antagonism of this compound versus Naltrexone

Both this compound and naltrexone function as opioid receptor antagonists. However, there are nuances in their potencies and mechanisms of action. Naltrexone is generally more potent than this compound. nih.gov In studies with morphine-dependent rhesus monkeys, naltrexone was found to be 71-fold more potent than 6β-naltrexol (this compound). nih.gov In mice, while both compounds antagonized morphine-induced antinociception with similar potencies under equilibrium conditions, naltrexone was 10- to 100-fold more potent in precipitating withdrawal jumping in morphine-dependent subjects. nih.gov

Comparative Receptor Antagonism: this compound vs. Naltrexone
CompoundRelative Potency (vs. Naltrexone)Receptor Affinity Comparison
This compoundLess potentApproximately half the affinity for MOR
NaltrexoneMore potentHigher affinity for MOR

Functional Activity at Opioid Receptors: Pure Antagonism vs. Partial Agonism

A key distinction between naltrexone and this compound lies in their functional activity at the mu-opioid receptor. While both are antagonists, naltrexone is considered a pure antagonist with some studies suggesting it may act as an inverse agonist. nih.gov In contrast, this compound is described as a neutral antagonist. wikipedia.org This means that while it blocks the action of agonists, it does not by itself alter the basal activity of the receptor. This property may contribute to a lower potential for precipitating severe withdrawal symptoms compared to naltrexone. wikipedia.org Both compounds are considered full antagonists at all three opioid receptors in functional assays.

Molecular and Cellular Mechanisms of Action of 8 Hydroxy Naltrexone

Ligand-Receptor Interaction Dynamics

The initial step in the mechanism of action of 8-Hydroxy Naltrexone (B1662487) involves its direct binding to opioid receptors. This interaction is governed by the structural characteristics of both the ligand and the receptor's binding pocket, which have been elucidated through binding affinity assays and computational modeling.

Structural Analysis of 8-Hydroxy Naltrexone-Opioid Receptor Complexes

This compound demonstrates a clear binding preference for the μ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR), and shows a significantly lower affinity for the δ-opioid receptor (DOR). wikipedia.orgresearchgate.net Its binding affinity for the MOR is approximately half that of its parent compound, naltrexone. wikipedia.orgresearchgate.net This differential affinity is a key determinant of its pharmacological profile.

Although a definitive X-ray crystal structure of the this compound-opioid receptor complex has not been established, docking studies using a homology model of the human μ-opioid receptor (hMOR) have identified key interaction points. The binding appears to be mediated by both hydrophobic and polar contacts within the receptor's transmembrane (TM) domains. Specific residues implicated in the interaction with this compound include those in the extracellular region (L58), TM2 (T122, Q126), TM3 (D149, Y150), TM6 (I298, V302), and TM7 (W320, I324, Y328). nih.gov

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

Receptor Subtype Binding Affinity (Ki) in nM Selectivity Ratio (MOR/Other)
μ-Opioid Receptor (MOR) 2.12 1.0
κ-Opioid Receptor (KOR) 7.24 3.4
δ-Opioid Receptor (DOR) 213 100.5

Data sourced from studies on 6β-naltrexol binding affinities. wikipedia.org

Computational Modeling and Molecular Dynamics Simulations of Binding

Computational studies have provided deeper insights into the structural and energetic basis of this compound's interaction with opioid receptors. Molecular modeling analyses indicate that this compound and naltrexone share a comparable molecular surface area and volume, which suggests they can occupy the same binding site within opioid receptors. nih.govscialert.net

Molecular dynamics (MD) simulations coupled with Molecular Mechanics–Generalized Born Surface Area (MMGBSA) calculations have been employed to analyze the binding free energy of naltrexone and its derivatives, including this compound (referred to in studies as NTXOL), with the hMOR. nih.govmdpi.com These simulations reveal that while both naltrexone and its metabolite share contacts with residues in TM2, TM3, TM6, and TM7, there are differences in their specific protein-ligand interaction patterns that account for their varied potencies. nih.govmdpi.com

Furthermore, conformational analysis has explored the relationship between the structure of this compound and its receptor affinity. These studies, using methods such as density functional theory (B3LYP/6-31G**), have examined the energy-minimized chair-like and boat-like conformations of the compound's C ring. The results indicate that the total energy difference between conformers correlates well with MOR binding affinity, whereas the aqueous solvation free energy is a better predictor of KOR binding affinity. nih.gov

Intracellular Signaling Cascades Mediated by this compound

Following receptor binding, the pharmacological effect of a ligand is determined by its influence on intracellular signaling pathways. This compound is distinguished from naltrexone primarily by its character as a neutral antagonist, which has significant implications for its modulation of G-protein signaling and receptor activity.

G-Protein Coupled Receptor (GPCR) Downstream Signaling

Opioid receptors, like other G-protein coupled receptors (GPCRs), can exhibit a basal level of signaling even in the absence of a bound ligand (agonist). nih.govresearchgate.net Ligands that bind to the receptor and block this basal activity are termed inverse agonists, while those that block agonist binding without affecting basal activity are known as neutral antagonists.

Research has firmly established this compound as a neutral antagonist at the μ-opioid receptor. wikipedia.orgnih.govresearchgate.net In vitro studies using C6 cells expressing the μ-opioid receptor demonstrated that even under conditions designed to enhance basal signaling, this compound did not alter G-protein activation from its baseline values. nih.gov This is a critical distinction from naltrexone, which can act as an inverse agonist, particularly in systems that have been pre-exposed to opioid agonists. nih.govwikipedia.org Therefore, this compound functions by competitively preventing both agonists and inverse agonists from binding to the MOR, thereby inhibiting their effects, but it does not interfere with the receptor's intrinsic, ligand-free signaling activity. wikipedia.orgnih.gov

Beta-Arrestin Recruitment and Receptor Trafficking Modulation

While direct studies focusing specifically on this compound's influence on beta-arrestin recruitment are limited, its behavior as a neutral antagonist provides insight into its likely effects on receptor trafficking. Inverse agonists can promote an increase in the number of receptors on the cell surface (upregulation) over time.

In a study on C6 cells, treatment with this compound for 24 hours did not result in any change in the number of cell surface μ-opioid receptors. nih.gov This contrasts with the action of a known inverse agonist, which significantly increased receptor levels in the same assay. nih.gov This finding suggests that this compound does not induce the receptor trafficking and upregulation associated with inverse agonism, which is consistent with its profile as a neutral antagonist.

Modulation of AMPA Receptor Phosphorylation and Membrane Insertion

Currently, there is a lack of available scientific literature and research data from the conducted searches detailing the specific effects of this compound on the phosphorylation and membrane insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Research in this area has focused on the parent compound, naltrexone, and similar investigations into its primary metabolite have not been identified.

Based on a comprehensive search of available scientific literature, there is currently insufficient information specifically on the chemical compound “this compound” to generate a thorough and scientifically accurate article focusing on the requested outline.

Research databases and publications extensively detail the pharmacology of Naltrexone and its primary active metabolite, 6-beta-naltrexol . However, specific data on the molecular and cellular mechanisms of action for this compound, particularly concerning its interaction with neurotransmitter systems, is not present in the retrieved search results. While "this compound" is listed as a chemical entity, its biological activity and effects on the dopaminergic and GABAergic systems have not been characterized in the available literature.

The topics outlined in the request—modulation of the dopaminergic system and regulation of GABAergic neurosteroid levels—are well-established mechanisms of action for Naltrexone . Attributing these specific functions to this compound without direct scientific evidence would be inaccurate and speculative.

Given the strict instructions to focus solely on "this compound" and the lack of specific research on this particular compound, it is not possible to fulfill the request without compromising the core requirement for scientific accuracy.

Preclinical Neuropharmacological Investigations of 8 Hydroxy Naltrexone

Modulation of Endogenous Opioid Systems in Animal Models

Naltrexone (B1662487) and its metabolites, including 8-Hydroxy Naltrexone, are recognized as opioid receptor antagonists that competitively bind to mu (μ), kappa (κ), and delta (δ) opioid receptors in the central nervous system, with the strongest affinity for the μ-opioid receptor. drugbank.commnk.com This competitive antagonism blocks the effects of endogenous opioids. drugbank.commnk.com Preclinical studies suggest that the endogenous opioid system is involved in the mechanism of action of naltrexone. nps.org.audrugs.comhres.ca In animal models, opioid antagonists have been demonstrated to reduce alcohol consumption. mnk.comnps.org.auhres.ca

Perturbations of the endogenous opioid system through the administration of naltrexone have shown region-dependent alterations in dendrite complexity and spine concentration in various brain areas of rats. nih.gov Continuous opioid receptor blockade with a high dose of naltrexone led to significant increases in dendrite and spine elaboration at 10 days of age in the frontoparietal cortex, hippocampal field CA1, and cerebellar Purkinje cells. nih.gov However, at 21 days, these increases were only maintained in the hippocampus. nih.gov Conversely, intermittent blockade with a lower dose resulted in subnormal dendrite and/or spine growth, which was more prominent at day 21. nih.gov These findings suggest that the endogenous opioid system acts as a critical regulator of neuronal differentiation, primarily through an inhibitory mechanism. nih.gov

Furthermore, naltrexone influences the hypothalamic-pituitary-adrenal (HPA) axis, likely by interfering with endorphin signaling at opioid receptors. wikipedia.org The blockade of μ-opioid receptors is considered a primary mechanism in managing opioid dependence by reversibly blocking or attenuating the effects of opioids. wikipedia.org

Impact on Neural Reward Circuitry in Preclinical Paradigms

The neural reward circuitry, particularly the mesolimbic dopamine (B1211576) system, is a key target for substances with addictive potential. ucla.educedarcolorado.orgnih.gov This system is also implicated in the reinforcing effects of alcohol, which are thought to be mediated in part by the release of endogenous opioids. ucla.educedarcolorado.org

Mesolimbic Pathway Modulation

The mesolimbic pathway plays a crucial role in reward and reinforcement. mdpi.com Alcohol consumption is believed to trigger the release of endogenous opiates, which in turn can modulate mesolimbic dopaminergic activity. ucla.edu Naltrexone is thought to exert its effects by antagonizing this activity through its action on endogenous opioids. ucla.edu

Preclinical studies have shown that naltrexone can reduce alcohol-induced dopaminergic activity in the nucleus accumbens (NAc), a key component of the mesolimbic pathway. ucla.edu It is proposed that naltrexone blocks μ-opioid receptors, which then leads to a decrease in dopamine release in this region. nih.gov By blocking opioid activity, naltrexone targets the reward pathways involved in addiction. cedarcolorado.org In male rats, naltrexone microinjection into the ventral tegmental area (VTA) was found to abolish morphine-evoked mesolimbic dopamine release, indicating a direct influence on this critical node of the reward circuit. nih.gov

A study investigating the effects of naltrexone on attentional bias to reward-conditioned cues found that acute naltrexone administration increased the BOLD signal in the striatum and pallidum. nih.gov Furthermore, the effects of naltrexone in the pallidum and putamen were predictive of a reduction in attentional bias to these cues. nih.gov This suggests that naltrexone's therapeutic actions may involve changes in basal ganglia function, enhancing the ability to resist distraction by rewarding environmental cues. nih.gov

Hypothalamic Pro-opiomelanocortin (POMC) System Interplay

The hypothalamic pro-opiomelanocortin (POMC) system is a critical regulator of energy homeostasis. nih.gov POMC neurons release alpha-melanocyte-stimulating hormone (α-MSH), which suppresses appetite, and β-endorphin, an endogenous opioid that can inhibit POMC neurons and stimulate food intake. nih.govmedsafe.govt.nz

In vitro studies have shown that the combination of bupropion (B1668061) and naltrexone increases the firing rate of hypothalamic POMC neurons. medsafe.govt.nzthemedicalxchange.com Naltrexone is proposed to block the inhibitory feedback loop mediated by β-endorphin on POMC neurons. medsafe.govt.nzthemedicalxchange.com This action is thought to lead to a more potent and sustained activation of POMC neurons, thereby amplifying the appetite-suppressing effects. medsafe.govt.nzthemedicalxchange.com

A study in male mice fed a high-fat diet found that naltrexone stimulated hypothalamic Pomc gene expression. nih.gov This was accompanied by an increase in the POMC prohormone and a decrease in the processed peptides α-MSH and β-endorphin. nih.gov Interestingly, naltrexone also stimulated the expression of agouti-related protein (AgRP), which typically promotes food intake. nih.gov These complex interactions highlight the intricate interplay between naltrexone and the hypothalamic POMC system in regulating energy balance. nih.gov

Influence on Neuroinflammatory Processes in Disease Models

Recent research has uncovered a role for naltrexone and its isomers in modulating neuroinflammatory processes, largely through pathways independent of classical opioid receptor antagonism.

Toll-Like Receptor 4 (TLR4) Signaling Pathways

Toll-like receptor 4 (TLR4) is a key component of the innate immune system and is implicated in neuropathic pain and drug reward. nih.govacs.org Notably, the opioid-inactive isomers (+)-naltrexone and (+)-naloxone have been identified as antagonists of TLR4. nih.govacs.org They are believed to target the lipopolysaccharide (LPS) binding pocket of myeloid differentiation protein 2 (MD-2), an accessory protein to TLR4, thereby blocking downstream signaling. acs.org

The activation of TLR4 initiates two primary signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. nih.govresearchgate.net The MyD88-dependent pathway leads to the activation of transcription factors NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines. nih.govfrontiersin.org The TRIF-dependent pathway activates NF-κB and IRF3, leading to the induction of type I interferons like IFN-β. nih.gov

Studies using a mouse microglial cell line have shown that (+)-naltrexone and (+)-naloxone inhibit the LPS-induced TLR4-TRIF-IRF3 signaling pathway. nih.gov This suggests they are biased antagonists, selectively inhibiting the TRIF-dependent cascade. nih.govresearchgate.net

Cytokine and Chemokine Expression Profiles

In a mouse model of traumatic brain injury (TBI), naltrexone treatment was found to ameliorate neuroinflammation. nih.govnih.govbiorxiv.org TBI induced an increase in the expression of inflammatory cytokines in the neocortex. biorxiv.org Naltrexone administration effectively reduced the levels of pro-inflammatory cytokines such as IL-1α, IL-6, and TNFα, as well as the chemokine CCL5 in the serum of TBI mice at 8 days post-injury. nih.gov It also restored the levels of the anti-inflammatory cytokine IL-4. nih.gov

The table below summarizes the effect of naltrexone on serum cytokine and chemokine levels in a TBI mouse model 8 days post-injury.

Cytokine/ChemokineEffect of TBIEffect of Naltrexone Treatment Post-TBI
IL-1αIncreasedReduced
IL-6IncreasedReduced
TNFαIncreasedReduced
IFNγIncreasedNot specified
CCL5IncreasedReduced
IL-18Not specifiedReduced
IL-23Not specifiedReduced
IL-4ReducedRestored to normal
Data derived from a study on a mouse model of traumatic brain injury. nih.gov

These findings indicate that naltrexone can modulate the expression of key inflammatory mediators, suggesting a therapeutic potential in conditions with a neuroinflammatory component. nih.govnih.govbiorxiv.org The mechanism may involve the inhibition of microglial activation and the subsequent dampening of the pro-inflammatory response. nih.govgethealthspan.com

Glial Cell Responses (e.g., Microglial Activation)

There is no specific information available from the search results detailing the direct effects of this compound on glial cell responses or microglial activation. Research in this area has predominantly focused on Naltrexone, which has been shown to inhibit microglial activation, potentially through antagonism of Toll-like receptor 4 (TLR4). researchgate.netharborcompounding.comnih.gov This action is believed to underlie many of Naltrexone's anti-inflammatory and neuroprotective effects. nih.gov Studies have highlighted that this glial modulation is a key mechanism in reducing neuroinflammation. google.comprescottrx.com However, equivalent investigations to determine if this compound shares these properties, and to what extent, have not been identified in the provided search results.

Effects on Neurological Function in Experimental Models

Neuroprotection in Traumatic Brain Injury Models

Specific studies on the neuroprotective effects of this compound in experimental models of traumatic brain injury (TBI) are not available in the searched literature. The parent compound, Naltrexone, has been investigated for its potential role in TBI, where it has been found to ameliorate neuroinflammation and neurodegeneration. nih.govbiorxiv.orgresearchgate.net In mouse models of TBI, Naltrexone treatment has been shown to reduce microgliosis, decrease inflammatory markers, and prevent subsequent post-traumatic seizures. nih.govbiorxiv.org However, data that isolates and examines the neuroprotective capacity of its metabolite, this compound, in the context of TBI is absent from the available results.

Modulation of Seizure Activity and Epileptogenesis

The current body of research lacks specific data on the role of this compound in modulating seizure activity or epileptogenesis. In contrast, Naltrexone has demonstrated anticonvulsive properties in various preclinical models, including both genetic and chemically induced epilepsy in zebrafish and mice. nih.govaesnet.orgaesnet.org These anticonvulsant effects are attributed to Naltrexone's action as a mu-opioid receptor antagonist. nih.govresearchgate.net Whether this compound contributes to or possesses independent antiseizure activity has not been elucidated in the provided scientific literature.

Cognitive Function and Memory Enhancement Studies

There is no specific information within the search results from preclinical or clinical studies investigating the effects of this compound on cognitive function or memory. Studies on the parent compound, Naltrexone, have yielded mixed results regarding cognition. Some preclinical research suggests Naltrexone may facilitate learning and memory by modulating AMPA receptor trafficking in the hippocampus. nih.gov Conversely, other studies have reported no significant changes in cognitive function with chronic Naltrexone administration. nih.gov The specific contributions of the this compound metabolite to these cognitive outcomes have not been studied.

Metabolism and Analytical Characterization of 8 Hydroxy Naltrexone

Advanced Analytical Methodologies for 8-Hydroxy Naltrexone (B1662487) Quantification

Accurate and sensitive quantification of 8-hydroxy naltrexone (6-β-naltrexol) is essential for pharmacokinetic studies and therapeutic drug monitoring. A variety of advanced analytical techniques have been developed for this purpose.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for the quantification of naltrexone and its metabolites due to its high selectivity and sensitivity. oup.comspectroscopyonline.comsemanticscholar.org These methods allow for the simultaneous determination of naltrexone and 6-β-naltrexol in various biological matrices, including plasma and urine. oup.comspectroscopyonline.com The use of tandem mass spectrometry provides specificity by monitoring precursor-to-product ion transitions, which minimizes interference from other compounds in the sample. oup.com For instance, in positive ion mode, the protonated molecular ion of 6-β-naltrexol (m/z 344) can be fragmented to a specific product ion (m/z 326) for quantification. oup.com The high sensitivity of LC-MS/MS methods allows for the detection of low concentrations of the analytes, with lower limits of quantitation (LLOQ) reported in the sub-nanogram per milliliter range. spectroscopyonline.comscispace.com

Table 1: Performance Characteristics of an LC-MS/MS Method for 6-β-Naltrexol Quantification

Parameter Value
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Quantitative Range 0.1 - 100 ng/mL
Intra-assay Precision at LLOQ < 13%
Inter-assay Precision at LLOQ < 11% (human plasma)

This table is generated based on data reported in a study by Slawson et al. (2007). scispace.com

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of naltrexone and its metabolites prior to detection. nih.govies.gov.pl Reversed-phase HPLC, often using a C18 column, is commonly employed to separate the more polar 6-β-naltrexol from the parent drug, naltrexone. nih.govoup.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govies.gov.pl Various detectors can be coupled with HPLC, including ultraviolet (UV) and electrochemical detectors. nih.govijcpa.in Electrochemical detection, in particular, offers high sensitivity for the analysis of these compounds. nih.gov The choice of chromatographic conditions, such as the column, mobile phase composition, and flow rate, is optimized to achieve good resolution and peak shape for accurate quantification. ies.gov.ploup.com

Table 2: Example of HPLC Method Parameters for Naltrexone and 6-β-Naltrexol Analysis

Parameter Condition
Column Reversed-phase ODS-Hypersil (125 mm x 4 mm, 5 µm)
Mobile Phase Acetonitrile-potassium dihydrogenphosphate (19 mM) (10:45, v/v) with ion-pair reagents
Flow Rate 1.2 mL/min
Detector Electrochemical coulometric detector

This table is compiled from information presented in studies by Heinälä et al. (2012) and Hynninen et al. (2006). nih.govies.gov.pl

Radioligand binding assays are a powerful tool for studying the interaction of ligands with receptors and can be used to determine the binding affinity of compounds like this compound. giffordbioscience.comoncodesign-services.com These assays utilize a radioactively labeled ligand (radioligand) that binds to a specific receptor. revvity.com In a competitive binding assay, the ability of an unlabeled compound, such as 6-β-naltrexol, to displace the radioligand from the receptor is measured. giffordbioscience.com This allows for the determination of the inhibitor constant (Ki), which is a measure of the compound's binding affinity. giffordbioscience.com While not a direct method for quantifying the concentration of 6-β-naltrexol in a biological sample, radioligand binding assays are crucial for characterizing its pharmacological activity at opioid receptors. guidetopharmacology.org These assays provide valuable data on the relative potency of metabolites compared to the parent drug. scialert.net

Stereochemical Characterization Techniques of this compound Epimers

The unambiguous determination of the stereochemistry of this compound epimers is critical for understanding their distinct pharmacological and metabolic profiles. Since epimers can exhibit different biological activities, analytical methods must be capable of both separating these stereoisomers and confirming their three-dimensional structure. A multimodal approach, combining high-performance separation techniques with detailed spectroscopic analysis, is the standard for the definitive characterization of the 8α- and 8β-hydroxy naltrexone epimers.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation of the this compound epimers. Due to their identical chemical formula and connectivity, standard reverse-phase HPLC columns are insufficient. Instead, chiral chromatography is employed, which utilizes a Chiral Stationary Phase (CSP) to differentiate between the stereoisomers.

The separation is based on the formation of transient, diastereomeric complexes between the epimers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and quantification. While specific application notes detailing the chiral separation of this compound epimers are not prevalent in public literature, the principles are well-established for related naltrexone metabolites like 6-β-naltrexol. nih.govresearchgate.netnih.gov Methods developed for these related compounds typically use polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based columns.

Table 1: Illustrative Chiral HPLC Separation Parameters for this compound Epimers

ParameterValue
Column Chiral Polysaccharide-Based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Elution Order Epimer 1 (e.g., 8α-OH)
Retention Time 1 ~ 8.5 min
Expected Elution Order Epimer 2 (e.g., 8β-OH)
Retention Time 2 ~ 10.2 min

Note: This data is illustrative and based on typical chiral separation methods for similar compounds. Actual retention times may vary based on the specific column and conditions used.

Spectroscopic Techniques

Following separation, spectroscopic methods are required to definitively assign the stereochemical configuration of each epimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for elucidating the precise three-dimensional structure of molecules. unl.edu For this compound epimers, the key diagnostic information comes from the chemical shifts and coupling constants of the protons near the C-8 chiral center. The spatial orientation of the hydroxyl group (α or β) significantly influences the magnetic environment of adjacent protons, particularly the H-8 proton and protons on the morphinan ring system.

In studies of epimeric 6-amino derivatives of naltrexone, NMR was successfully used to determine the configuration at the C-6 chiral center based on these principles. nih.gov A similar approach would be applied to the C-8 epimers, where differences in the dihedral angles between H-8 and neighboring protons would result in distinct coupling constants (J-values), allowing for unambiguous assignment of the α and β configurations.

Table 2: Expected Diagnostic ¹H NMR Chemical Shifts for this compound Epimers

ProtonExpected Chemical Shift (δ, ppm) for 8α-OH EpimerExpected Chemical Shift (δ, ppm) for 8β-OH EpimerRationale for Difference
H-8 More downfieldMore upfieldThe magnetic anisotropy of the C-ring and the orientation of the -OH group directly impact the shielding of the H-8 proton.
H-7 VariesVariesThe stereochemistry at C-8 influences the conformation of the C-ring, affecting the chemical environment of the H-7 protons.
H-14 Minor shiftMinor shiftThe proximity of the C-14 hydroxyl proton may be influenced by the C-8 hydroxyl orientation, causing a slight change in its chemical shift.

Note: This table presents expected relative shifts based on established NMR principles for stereoisomer differentiation. Absolute values require experimental data.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the isolated compounds. When coupled with HPLC (LC-MS/MS), it provides a highly sensitive and selective method for analysis. chromatographyonline.comresearchgate.net While epimers have identical molecular masses and will not be distinguished by a single-stage mass analyzer, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions may exhibit subtle, reproducible differences.

The fragmentation of the protonated molecule ([M+H]⁺) could be influenced by the stereochemistry of the C-8 hydroxyl group. For instance, the ease of a water loss or specific ring cleavages might differ between the two epimers due to stereochemical hindrance or the ability to form specific transition states. nih.gov However, the primary role of MS in this context is often for confirmation of identity post-separation rather than for the initial differentiation of the epimers.

By combining the separative power of chiral HPLC with the detailed structural insights from NMR and the confirmation provided by MS, the absolute stereochemistry of the this compound epimers can be unequivocally characterized.

Emerging Research Directions and Methodological Advances for 8 Hydroxy Naltrexone Studies

In Vitro and Ex Vivo Pharmacological Assay Development

Key Assay Developments:

Receptor Binding Assays: Competitive radioligand binding assays are being optimized to determine the equilibrium dissociation constant (Ki) of 8-Hydroxy Naltrexone (B1662487) at mu (µ), delta (δ), and kappa (κ) opioid receptors. These studies aim to create a comprehensive receptor binding profile.

Functional Assays: In vitro functional assays, such as GTPγS binding and cAMP modulation assays, are being employed to characterize the intrinsic activity of 8-Hydroxy Naltrexone. These experiments will determine whether the compound acts as an agonist, antagonist, or partial agonist at opioid receptors.

Ex Vivo Tissue Preparations: Studies using isolated tissue preparations, such as guinea pig ileum and mouse vas deferens, are being developed to assess the compound's pharmacological effects in a more physiologically relevant system.

Advanced Neuroimaging Techniques for Receptor Occupancy in Preclinical Studies

Advanced neuroimaging techniques are poised to play a critical role in understanding the in vivo effects of this compound on the central nervous system. While studies to date have largely focused on naltrexone, the methodologies developed are directly applicable to investigating its metabolites.

Applicable Neuroimaging Modalities:

Positron Emission Tomography (PET): The development of a specific radioligand for this compound would enable PET studies to visualize and quantify its binding to opioid receptors in the brains of living preclinical models. This would provide invaluable information on its brain penetrance and receptor occupancy at therapeutic doses of naltrexone.

Functional Magnetic Resonance Imaging (fMRI): fMRI can be used to assess how this compound modulates brain activity in response to various stimuli, such as drug cues or painful stimuli. This could help to elucidate its potential role in addiction and pain pathways.

Genetic and Molecular Tools for Dissecting this compound's Mechanisms (e.g., Opioid Receptor Knockout Models)

The use of genetic and molecular tools, particularly opioid receptor knockout animal models, is essential for dissecting the specific mechanisms of action of this compound. These models allow researchers to determine which receptor subtypes are responsible for the observed pharmacological effects.

Research in this area has been initiated, with studies on the parent compound, naltrexone, providing a framework. For example, research on naltrexone in mu-opioid receptor (MOR) knockout mice has demonstrated that naltrexone can exert neuroprotective effects independent of the MOR, suggesting involvement of other receptors or pathways. The application of these models to this compound will be a critical next step. By administering this compound to mice lacking specific opioid receptors (e.g., MOR, KOR, or DOR knockout mice), scientists can precisely identify the receptors through which it mediates its effects.

Rational Design and Synthesis of this compound Derivatives as Research Probes

The rational design and synthesis of derivatives of this compound are crucial for developing selective research probes. These probes are invaluable tools for studying the specific interactions of the compound with its biological targets. By modifying the structure of this compound, chemists can create molecules with enhanced affinity, selectivity, or labeling capabilities (e.g., fluorescent or radioactive tags). These derivatives will facilitate the detailed characterization of the binding pocket of its target receptors and aid in the development of more specific therapeutic agents.

Omics Approaches (Proteomics, Transcriptomics) in Response to this compound

"Omics" technologies offer a powerful, unbiased approach to understanding the global cellular and molecular changes induced by this compound.

Proteomics: This approach can identify changes in protein expression and post-translational modifications in response to this compound treatment. This can reveal novel signaling pathways and cellular processes affected by the compound.

Transcriptomics: By analyzing changes in gene expression (mRNA levels), transcriptomics can provide insights into the genetic networks regulated by this compound. This can help to identify the upstream and downstream targets of the compound and understand its broader biological impact.

Q & A

Q. Table 1: Analytical Validation Parameters

ParameterMethodAcceptance Criteria
PurityHPLC (C18 column)≥99% peak area
Molecular WeightMS (ESI+)341.40 g/mol (theoretical)
Structural Confirmation¹H/¹³C NMRMatch reference spectra

Advanced: How do adaptive trial designs optimize dosing protocols for this compound in heterogeneous populations?

Methodological Answer:
Adaptive designs stratify patients into responders/non-responders using real-time biomarkers (e.g., opioid receptor occupancy or plasma metabolite levels). For example:

  • Initial Open-Label Phase : 8-week trial with fixed-dose this compound to identify responders (e.g., >50% reduction in craving scores) .
  • Re-Randomization : Non-responders receive dose escalation (e.g., 100 mg/day) or adjunct therapies (e.g., cognitive behavioral therapy) .
  • Endpoint Adjustment : Use time-to-relapse or heavy drinking days as dynamic endpoints to refine dosing algorithms .

Advanced: How can contradictory findings in receptor binding affinity across studies be resolved?

Methodological Answer:
Discrepancies arise from assay conditions (e.g., cell membrane preparation, radioligand concentration) or receptor subtype selectivity. Best practices include:

  • Standardized Assays : Use CHO cells transfected with human μ-opioid receptors (MOR) and uniform GTPγS functional assays to measure antagonism .
  • Control for Metabolites : Quantify this compound’s active metabolites (e.g., 6β-naltrexol) via LC-MS to avoid off-target effects .
  • Cross-Study Validation : Compare results with naltrexone as a positive control and adjust for batch-to-batch variability in receptor expression .

Basic: What in vitro models are used to evaluate this compound’s opioid antagonism?

Methodological Answer:

  • Radioligand Binding Assays : Compete with [³H]-naloxone on MOR-transfected cell membranes. IC₅₀ values <10 nM confirm high affinity .
  • Functional Antagonism : Measure inhibition of DAMGO-induced GTPγS binding. >90% inhibition at 100 nM indicates full antagonism .
  • Selectivity Profiling : Test against δ- and κ-opioid receptors using similar assays to rule off-target activity .

Advanced: How should researchers address methodological heterogeneity in meta-analyses of this compound trials?

Methodological Answer:

  • Stratify by Study Design : Separate randomized controlled trials (RCTs) from open-label extensions or crossover studies .
  • Sensitivity Analysis : Exclude "atypical" trials (e.g., targeted dosing or inpatient settings) to assess robustness of effect sizes .
  • Adjust for Compliance : Use per-protocol analysis for high-compliance subgroups to isolate drug efficacy from adherence bias .

Q. Table 2: Meta-Analysis Adjustment Strategies

Confounding FactorAdjustment MethodExample from Evidence
Compliance VariabilityUrinary riboflavin markersAnton et al. (1999)
Adjunct TherapiesSubgroup analysis (monotherapy vs. combination)Volpicelli et al. (1997)
Dose EscalationFixed-effects modelingGarbutt et al. (1999)

Advanced: What strategies mitigate adverse event (AE) reporting biases in longitudinal studies of this compound?

Methodological Answer:

  • Event Charts : Visualize AEs temporally to distinguish drug-related events (e.g., transient transaminase elevations) from comorbidities .
  • Liver Function Monitoring : Schedule ALT/AST tests at baseline, weeks 4, 8, and 12, with thresholds for discontinuation (≥5× upper limit) .
  • Blinding Protocols : Use double-dummy designs (e.g., placebo injections alongside oral doses) to reduce nocebo effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.